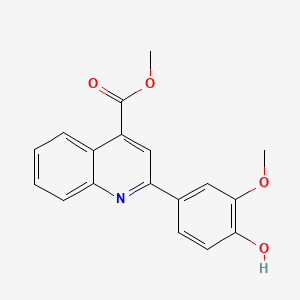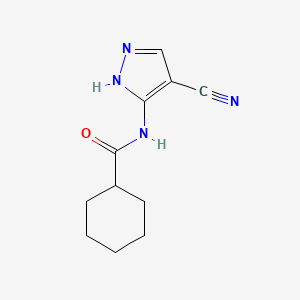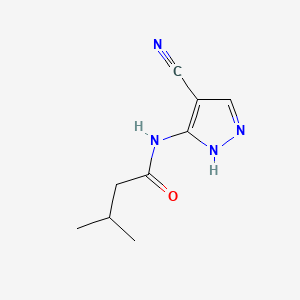
(PRO34)-NEUROPEPTIDE Y (PORCINE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuropeptide Y (NPY) is a peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in regulating a variety of physiological functions, including appetite, energy balance, stress response, and cardiovascular function. Porcine NPY (pNPY) is a form of NPY that is derived from the pig.
Aplicaciones Científicas De Investigación
P(PRO34)-NEUROPEPTIDE Y (PORCINE) has been widely used in scientific research to study its effects on various physiological functions. It has been shown to play a role in regulating appetite and energy balance, as well as in the stress response and cardiovascular function. p(PRO34)-NEUROPEPTIDE Y (PORCINE) has also been implicated in the pathogenesis of several diseases, including obesity, diabetes, and cardiovascular disease.
Mecanismo De Acción
P(PRO34)-NEUROPEPTIDE Y (PORCINE) exerts its effects by binding to specific receptors in the brain and peripheral tissues. The most well-characterized receptors for (PRO34)-NEUROPEPTIDE Y (PORCINE) are the Y1, Y2, Y4, and Y5 receptors. Upon binding to these receptors, p(PRO34)-NEUROPEPTIDE Y (PORCINE) can activate various intracellular signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
p(PRO34)-NEUROPEPTIDE Y (PORCINE) has been shown to have a wide range of biochemical and physiological effects. It is a potent stimulator of food intake and can induce obesity in animal models. p(PRO34)-NEUROPEPTIDE Y (PORCINE) has also been shown to play a role in the stress response, with increased levels of p(PRO34)-NEUROPEPTIDE Y (PORCINE) being observed in response to stress. In addition, p(PRO34)-NEUROPEPTIDE Y (PORCINE) has been implicated in the regulation of cardiovascular function, with both vasoconstrictive and vasodilatory effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P(PRO34)-NEUROPEPTIDE Y (PORCINE) is a useful tool for studying the physiological functions of (PRO34)-NEUROPEPTIDE Y (PORCINE) in vitro and in vivo. It can be used to investigate the effects of (PRO34)-NEUROPEPTIDE Y (PORCINE) on various tissues and organs, as well as to study the mechanisms underlying its effects. However, there are also some limitations to using p(PRO34)-NEUROPEPTIDE Y (PORCINE) in lab experiments. For example, p(PRO34)-NEUROPEPTIDE Y (PORCINE) can be expensive to synthesize, and its effects can be difficult to interpret due to the complexity of the (PRO34)-NEUROPEPTIDE Y (PORCINE) signaling system.
Direcciones Futuras
There are many potential future directions for research on p(PRO34)-NEUROPEPTIDE Y (PORCINE). One area of interest is the role of p(PRO34)-NEUROPEPTIDE Y (PORCINE) in the regulation of appetite and energy balance, and its potential as a target for the treatment of obesity and related metabolic disorders. Another area of interest is the role of p(PRO34)-NEUROPEPTIDE Y (PORCINE) in the stress response and its potential as a biomarker for stress-related disorders. Finally, there is also interest in exploring the potential therapeutic applications of p(PRO34)-NEUROPEPTIDE Y (PORCINE), such as in the treatment of cardiovascular disease.
Conclusion:
In conclusion, p(PRO34)-NEUROPEPTIDE Y (PORCINE) is a useful tool for studying the physiological functions of (PRO34)-NEUROPEPTIDE Y (PORCINE) in vitro and in vivo. It has a wide range of biochemical and physiological effects and has been implicated in the pathogenesis of several diseases. Despite its limitations, p(PRO34)-NEUROPEPTIDE Y (PORCINE) remains an important tool for investigating the complex signaling pathways of (PRO34)-NEUROPEPTIDE Y (PORCINE) and holds promise for future therapeutic applications.
Métodos De Síntesis
P(PRO34)-NEUROPEPTIDE Y (PORCINE) can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a commonly used method for synthesizing peptides, and it involves the sequential addition of amino acids to a growing peptide chain on a solid support. The synthesized peptide is then cleaved from the solid support and purified using chromatography.
Propiedades
Número CAS |
128768-54-7 |
|---|---|
Nombre del producto |
(PRO34)-NEUROPEPTIDE Y (PORCINE) |
Fórmula molecular |
C7H6F2S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






